molecular formula C21H19N3O2S B4367373 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

Cat. No. B4367373
M. Wt: 377.5 g/mol
InChI Key: GBPXQFDPHDXZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a sulfonamide derivative that has been synthesized using a specific method. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and xanthine oxidase. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has also been found to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its use in certain assays. Additionally, the mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide. One potential area of research is the development of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the elucidation of the mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide, which may provide insights into its biological effects. Additionally, further studies are needed to determine the potential applications of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide in other fields, such as biotechnology and materials science.
Conclusion:
In conclusion, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide in various fields.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. The compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-6-2-3-9-19(16)14-24-15-20(13-22-24)23-27(25,26)21-11-10-17-7-4-5-8-18(17)12-21/h2-13,15,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPXQFDPHDXZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
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